molecular formula C10H8BrNS B1395429 2-(4-Bromophenyl)-4-methyl-1,3-thiazole CAS No. 850852-62-9

2-(4-Bromophenyl)-4-methyl-1,3-thiazole

Cat. No.: B1395429
CAS No.: 850852-62-9
M. Wt: 254.15 g/mol
InChI Key: JWPPULWIUDRDKB-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-4-methyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazole rings are found in many important drugs and molecules, including some antibiotics and Vitamin B1 (thiamine) .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a thiazole ring attached to a bromophenyl group and a methyl group .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the conditions and reagents present. Bromophenyl groups can undergo various reactions such as coupling reactions, and thiazole rings can participate in reactions like nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For example, bromophenyl groups are typically heavy and can influence the compound’s boiling point and density .

Scientific Research Applications

Synthesis and Biological Activity

Research conducted by Rodrigues and Bhalekar (2015) involved the synthesis of derivatives related to 2-(4-Bromophenyl)-4-methyl-1,3-thiazole, focusing on their biological efficacy. The compounds were evaluated for biological activities, although specific details of these activities were not provided in the abstract (Rodrigues & Bhalekar, 2015).

Antimicrobial and Antituberculosis Activity

Güzeldemirci and Küçükbasmacı (2010) synthesized a series of derivatives starting from a compound similar to this compound. These compounds were tested for antibacterial and antifungal activities using the microbroth dilution technique. Preliminary results revealed promising antimicrobial activities, and they were also evaluated for antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Crystal Structure Analysis

Iyengar et al. (2005) focused on the synthesis and crystal structure analysis of a compound closely related to this compound. The study provided detailed crystallographic information, indicating potential for material science applications (Iyengar et al., 2005).

Corrosion Inhibition

Kaya et al. (2016) conducted a study on the inhibition performances of derivatives of this compound against corrosion of iron. Density functional theory (DFT) calculations and molecular dynamics simulations were performed to predict the effectiveness of these compounds as corrosion inhibitors (Kaya et al., 2016).

Anticancer Potential

A study by Gomha et al. (2017) explored the synthesis of new pharmacophores containing the thiazole moiety, using methods similar to those used for this compound. These new compounds were evaluated for their anticancer activity, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Safety and Hazards

The safety and hazards of “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” would depend on its specific properties. Generally, care should be taken when handling any chemical compound, especially those with halogens like bromine .

Future Directions

The future directions for research on “2-(4-Bromophenyl)-4-methyl-1,3-thiazole” could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-4-methyl-1,3-thiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown inhibitory effects on certain enzymes involved in microbial resistance, such as bacterial lipids biosynthesis enzymes . Additionally, it interacts with proteins involved in cancer cell proliferation, demonstrating potential anticancer properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity and disrupting essential biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, affecting the overall function and viability of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of enzymes, leading to enzyme inhibition . This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes such as proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain minimum dose is required to achieve the desired biological activity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of various metabolites . These interactions can have significant implications for the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-(4-bromophenyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPPULWIUDRDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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